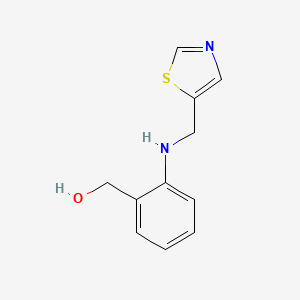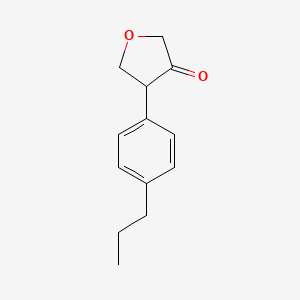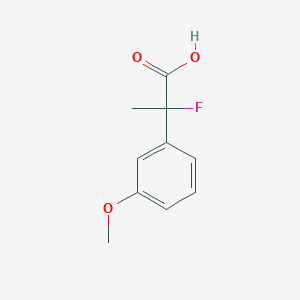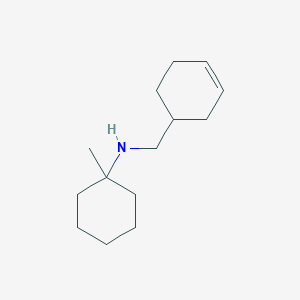![molecular formula C8H11ClN2O2 B13247204 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13247204.png)
6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H11ClN2O2 It is a derivative of pyridine, a basic heterocyclic organic compound
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-carboxylic acid.
Methylation: The carboxylic acid group is protected, and the pyridine ring is methylated using methylamine under controlled conditions.
Deprotection: The protecting group is removed to yield 6-[(Methylamino)methyl]pyridine-3-carboxylic acid.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products:
Oxidation: Formation of pyridine-3-carboxylic acid derivatives.
Reduction: Formation of 6-[(Methylamino)methyl]pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
科学的研究の応用
6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Pyridine-3-carboxylic acid: A precursor in the synthesis of 6-[(Methylamino)methyl]pyridine-3-carboxylic acid hydrochloride.
Nicotinic acid: Another derivative of pyridine with different functional groups.
6-Aminomethylpyridine: Similar structure but with an amino group instead of a methylamino group.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activity
特性
分子式 |
C8H11ClN2O2 |
|---|---|
分子量 |
202.64 g/mol |
IUPAC名 |
6-(methylaminomethyl)pyridine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-9-5-7-3-2-6(4-10-7)8(11)12;/h2-4,9H,5H2,1H3,(H,11,12);1H |
InChIキー |
SENJVNJUZQIXTN-UHFFFAOYSA-N |
正規SMILES |
CNCC1=NC=C(C=C1)C(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


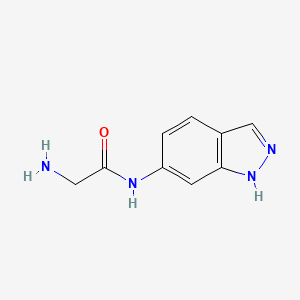

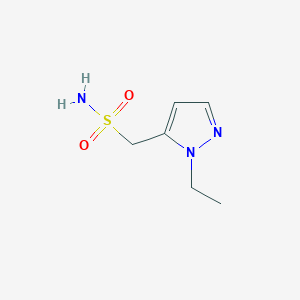

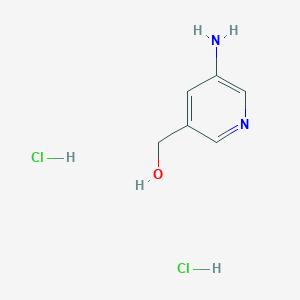
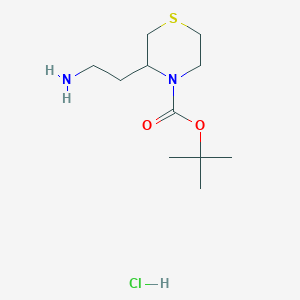
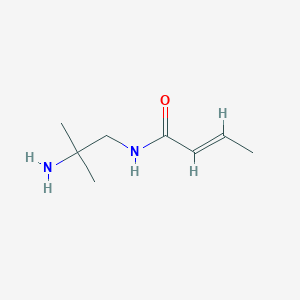
![(1-Methoxypropan-2-yl)[(2-methoxypyridin-3-yl)methyl]amine](/img/structure/B13247172.png)
![3-[(3,4-Difluorophenyl)amino]propan-1-ol](/img/structure/B13247174.png)
![tert-Butyl N-({4-[2-(3-acetylphenoxy)acetyl]morpholin-2-yl}methyl)carbamate](/img/structure/B13247178.png)
